N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentanecarboxamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentanecarboxamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the phenyl group: The pyrazole ring is then functionalized with a phenyl group through a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the ethyl linker: The phenyl-pyrazole intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl linker.
Formation of the cyclopentanecarboxamide: Finally, the ethyl-linked intermediate is reacted with cyclopentanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}cyclopentanecarboxamide: Lacks the methyl group on the pyrazole ring.
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclohexanecarboxamide: Contains a cyclohexane ring instead of a cyclopentane ring.
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzenecarboxamide: Contains a benzene ring instead of a cyclopentane ring.
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentanecarboxamide moiety, in particular, may influence its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H23N3O |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C18H23N3O/c1-21-13-17(12-20-21)15-8-6-14(7-9-15)10-11-19-18(22)16-4-2-3-5-16/h6-9,12-13,16H,2-5,10-11H2,1H3,(H,19,22) |
InChI Key |
WNXABWHHILITIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3CCCC3 |
Origin of Product |
United States |
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